1,2,3,4-Tetrahydroquinoline-3-carboxylic acid - 114527-53-6

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

Catalog Number: EVT-349852
CAS Number: 114527-53-6
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid and its derivatives are a class of compounds that have garnered interest in various fields of research due to their diverse biological activities and potential therapeutic applications. These compounds have been synthesized and studied for their effects on behavior, their role as enzyme inhibitors, and their interactions with receptors in the central nervous system.

Synthesis Analysis
  • One-pot synthesis using the tert-amino effect: This method involves reacting ortho-dialkylaminoaldehydes with Meldrum's acid in the presence of trimethylsilyl chloride (Me3SiCl) in dimethylformamide (DMF). [] This approach offers a simple and efficient route to a diverse range of substituted tetrahydroquinoline-3-carboxylic acids.

  • Reduction of quinoline derivatives: Reduction of esters of 2-methylquinoline-3-carboxylic acids using sodium tetrahydroborate can yield the corresponding tetrahydroquinoline-3-carboxylic acid esters. [] The reaction conditions, such as the solvent and the presence of other substituents, can influence the regioselectivity of the reduction and lead to the formation of different dihydroquinoline isomers.

  • Tandem reactions: Tandem imine addition-SNAr annulation reactions have been employed to synthesize 4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic esters by reacting imines with tert-butyl 2-fluoro-5-nitrobenzoylacetate. [] This approach offers a versatile method to access diversely substituted 4-oxo-tetrahydroquinoline derivatives.

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily converted to corresponding esters using standard esterification procedures. [, , , , ] This modification can alter the compound's physicochemical properties, such as lipophilicity and solubility, which are crucial for biological activity and pharmaceutical applications.

  • Oxidation: Oxidation of the tetrahydroquinoline ring can lead to the formation of quinoline derivatives. [, , ] The specific reagents and conditions employed can influence the regioselectivity and the degree of oxidation, affording different quinoline products.

  • Cyclization: Peptide derivatives containing the tetrahydroquinoline-2-carboxylic acid moiety can undergo cyclization reactions to form oxazolo[3,4-a]quinolin-3-one derivatives upon treatment with acetic anhydride. [, ] This reaction highlights the potential for these compounds to serve as scaffolds for generating more complex heterocyclic systems.

Applications in Various Fields

Behavioral Studies

In behavioral studies, derivatives of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid have been synthesized and tested for their effects on the behavior of mice. Some compounds were found to increase locomotor activity, and their presence in the brain post-administration suggests a potential physiological role1.

Medicinal Chemistry

In medicinal chemistry, the facile synthesis of these derivatives, such as the 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, has provided a conformationally constrained tyrosine analogue that could be useful in drug development2. The inhibition of APN/CD13 by certain derivatives positions them as promising lead compounds for the development of novel anticancer agents3.

Synthesis and Characterization

The synthesis of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through innovative routes, such as the application of Rongalite in a synergistic combination of cycloaddition reactions4. Additionally, the preparation and characterization of various derivatives, including their optical purity and structural elucidation through techniques like X-ray diffraction, have been documented5.

Neuropharmacology

In neuropharmacology, the structure-activity relationship studies of tetrahydroquinoline derivatives as antagonists at the glycine site of the NMDA receptor have led to the discovery of compounds with nanomolar affinity. These findings have implications for the development of treatments for neurological disorders where the NMDA receptor is involved6.

1,2,3,4-Tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a structural isomer of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, with the carboxylic acid group located at the 2-position of the tetrahydroquinoline ring instead of the 3-position. It is a rigid bioisostere of phenylalanine and has been investigated as a building block for peptidomimetic drugs. [, , , ]
  • Relevance: The structural similarity to 1,2,3,4-tetrahydroquinoline-3-carboxylic acid lies in the shared tetrahydroquinoline core. The difference lies in the position of the carboxylic acid group, making them positional isomers. [, , , ]

2-Methylquinoline-3-carboxylic acid and its esters

  • Compound Description: This compound class possesses a methyl group at the 2-position and a carboxylic acid group (or its ester) at the 3-position of the quinoline ring system. Reduction of these compounds can lead to the formation of various dihydro- and tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinoline-3-carboxylic acid esters. []
  • Relevance: These compounds represent a more oxidized form of the target compound, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Reduction of the quinoline ring in 2-methylquinoline-3-carboxylic acid derivatives can yield the target compound or its closely related derivatives. []

1,4-Dihydro-2-methylquinoline-3-carboxylates

  • Compound Description: These are partially reduced quinoline derivatives with a double bond between N and C4. They are obtained by reducing the corresponding 2-methylquinoline-3-carboxylates. []
  • Relevance: These compounds are intermediates in the synthesis of the target compound, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, from the corresponding quinoline derivatives. They highlight the step-wise reduction of the quinoline ring system. []

1,2-Dihydroquinoline-3-carboxylates

  • Compound Description: This class represents another type of partially reduced quinoline derivative, with the double bond present between C2 and C3 of the ring system. These can be obtained by reducing specific substituted quinolinium perchlorates. []
  • Relevance: Similar to 1,4-dihydro-2-methylquinoline-3-carboxylates, 1,2-dihydroquinoline-3-carboxylates showcase an intermediate stage in the reduction of the quinoline core to achieve the target compound, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid or its derivatives. []

5,7-Dichloro-4-(3-{4-[4-(2-fluoroethyl)piperazin-1-yl]phenyl}ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a specifically designed NMDA receptor ligand with potential applications in PET imaging studies of glutamatergic neurotransmission. It exhibits a high binding affinity (Ki = 12 nM) for the glycine binding site of the NMDA receptor. []
  • Relevance: This complex molecule incorporates the 1,2,3,4-tetrahydroquinoline-2-carboxylic acid scaffold as part of its structure, highlighting its use as a building block for larger, biologically active molecules. []

1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic acids

  • Compound Description: This group of compounds represents a novel class of MCL-1 inhibitors. The sulfonyl group at the 1-position and the carboxylic acid group at the 6-position are key structural features responsible for their inhibitory activity against MCL-1, a protein involved in apoptosis and cancer development. [, ]
  • Relevance: While these compounds share the tetrahydroquinoline core with 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, the difference lies in the position of the carboxylic acid and the presence of the sulfonyl group. This highlights the versatility of the tetrahydroquinoline scaffold for developing diverse biologically active molecules. [, ]

N-Sulfonylated Aminosalicylic acids

  • Compound Description: These compounds are derived from the deconstruction of the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids and represent a simplified scaffold for MCL-1 inhibition. They were designed to explore the structure-activity relationships of the sulfonamide moiety and allow for easier modifications on the benzene ring. []
  • Relevance: These compounds, although lacking the full tetrahydroquinoline structure of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, were inspired by its derivatives and highlight a strategy for developing simplified and potentially more drug-like MCL-1 inhibitors. []

1H,3H,5H-Oxazolo[3,4-a]quinolin-3-ones

  • Compound Description: This class of heterocyclic compounds is formed by treating dipeptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride. The reaction involves cyclization and formation of a new oxazole ring fused to the tetrahydroquinoline system. []
  • Relevance: These compounds are formed from 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, showcasing a potential chemical transformation the target compound (1,2,3,4-tetrahydroquinoline-3-carboxylic acid) could undergo given its structural similarity. []

1,2,7,7a-Tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylates

  • Compound Description: These compounds are synthesized by cyclopropanating specific 1H,3H,5H-oxazolo[3,4-a]quinolin-3-ones, which are themselves derived from 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. These molecules are considered doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. []
  • Relevance: These compounds demonstrate further structural elaboration on the tetrahydroquinoline core, highlighting the potential for diverse chemical transformations and the creation of more complex molecules from 1,2,3,4-tetrahydroquinoline-3-carboxylic acid or its close analogs. []

2-Isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (Methamniquine)

  • Compound Description: Methamniquine is a schistosomicide that is metabolized to its more active 6-hydroxymethyl analogue, oxamniquine. Further metabolic transformations involve oxidation at the 2- and/or 6-positions to give carboxylic acid derivatives, including 2-isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid. [, ]
  • Relevance: This compound, although possessing additional substituents, shares the core tetrahydroquinoline structure with 1,2,3,4-tetrahydroquinoline-3-carboxylic acid and undergoes metabolic transformations resulting in the installation of a carboxylic acid group, similar to the target compound. [, ]

6-Hydroxymethyl-7-nitro-2-isopropylaminomethyl-1,2,3,4-tetrahydroquinoline (Oxamniquine)

  • Compound Description: Oxamniquine is an antischistosomal drug and a metabolite of methamniquine. It is primarily metabolized by oxidation of the 6-hydroxymethyl group to a carboxyl group, forming 2-isopropylaminomethyl-7-nitro-1,2,3,4,-tetrahydroquinoline-6-carboxylic acid. [, ]
  • Relevance: This compound, like methamniquine, shares the core tetrahydroquinoline structure with 1,2,3,4-tetrahydroquinoline-3-carboxylic acid and undergoes metabolic oxidation to install a carboxylic acid functionality, highlighting the metabolic pathways possible for this class of compounds. [, ]

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

  • Compound Description: This compound is a metabolite of quinoline-4-carboxylic acid, exhibiting antitumor activity against S180 sarcoma in vivo. [, ]
  • Relevance: This compound, although possessing a keto group at the 2-position, shares the core tetrahydroquinoline structure with 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, highlighting the structural diversity and potential biological activities within this class of compounds. [, ]

6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acids and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids

  • Compound Description: These compounds are structural analogues of the natural antibiotic Helquinoline ((2R,4S)-4-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid) and are synthesized by oxidizing substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones and their hydrogenated analogues. []
  • Relevance: These compounds, although possessing varying substituents, share the core dihydroquinoline or tetrahydroquinoline structure with 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, highlighting the potential for diverse structural modifications and the exploration of their biological activities. []

2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid and -5-carbohydroxamic acids

  • Compound Description: These compounds were synthesized and evaluated for analgesic properties but showed no significant activity. []
  • Relevance: These compounds, though possessing a carboxylic acid or hydroxamic acid group at the 5-position instead of the 3-position, share the core 2-methyltetrahydroquinoline structure with potential derivatives of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, further demonstrating the structural diversity within this class of compounds. []

(2R,4E)-7-Chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

  • Compound Description: This compound is a glycine antagonist, and its synthesis involves using (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid ethyl ester as a key intermediate. []
  • Relevance: This compound highlights the use of the tetrahydroquinoline-2-carboxylic acid scaffold, a close structural relative of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, in the development of pharmacologically active molecules. []

(S)-(-)-Nadifloxacin [(S)-(-)-9-fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid]

  • Compound Description: (S)-(-)-Nadifloxacin is an antibacterial agent synthesized from (S)-(-)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. []
  • Relevance: The synthesis of (S)-(-)-Nadifloxacin utilizes a 1,2,3,4-tetrahydroquinoline derivative as a key starting material, showcasing its versatility as a building block for complex structures with biological activity. While not directly containing the 1,2,3,4-tetrahydroquinoline-3-carboxylic acid core, the use of a closely related derivative highlights the relevance in medicinal chemistry. []

1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA)

  • Compound Description: MTCA is a compound found in yeast hydrolysate (YH). It exhibits anti-adipogenic effects by downregulating SREBP- and NADPH-synthesizing genes. [, ]
  • Relevance: MTCA, although belonging to the β-carboline family, shares structural similarities with 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Both possess a tetrahydro-aromatic ring system with a carboxylic acid substituent. This structural similarity suggests a potential overlap in their biological activities and potential applications. [, ]
Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives varies depending on the specific compound and its target. For instance, some derivatives have been found to transiently increase locomotor activity in mice, suggesting a potential effect on the central nervous system1. Other derivatives have been designed to inhibit aminopeptidase N (APN/CD13), an enzyme implicated in cancer progression, and have shown inhibitory activities that could be leveraged for anticancer therapy3. Additionally, certain tetrahydroquinoline derivatives have been synthesized to act as antagonists at the glycine site of the NMDA receptor, which is a critical component in excitatory neurotransmission and has been associated with various neurological disorders6.

Properties

CAS Number

114527-53-6

Product Name

1,2,3,4-Tetrahydroquinoline-3-carboxylic acid

IUPAC Name

1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6H2,(H,12,13)

InChI Key

INRNDFZVAKDYFY-UHFFFAOYSA-N

SMILES

C1C(CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

C1C(CNC2=CC=CC=C21)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.